(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine
CAS No.:
Cat. No.: VC13569882
Molecular Formula: C9H12FNS
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNS |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 1-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C9H12FNS/c10-9-4-3-8(12-9)6-11-5-7-1-2-7/h3-4,7,11H,1-2,5-6H2 |
| Standard InChI Key | VJKVQSJBYWOBQS-UHFFFAOYSA-N |
| SMILES | C1CC1CNCC2=CC=C(S2)F |
| Canonical SMILES | C1CC1CNCC2=CC=C(S2)F |
Introduction
(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine is an organic compound featuring a cyclopropylmethyl group and a 5-fluorothiophen-2-ylmethyl group attached to an amine. This compound is of interest due to its unique chemical and biological properties, particularly the presence of a fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets.
Synthesis Methods
The synthesis of (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine typically involves multi-step organic synthesis. A common approach includes:
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Preparation of 5-fluorothiophen-2-ylmethyl Intermediate: This involves halogenation and substitution reactions.
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Synthesis of Cyclopropylmethylamine: This can be prepared separately.
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Coupling Reaction: The cyclopropylmethylamine is coupled with the 5-fluorothiophen-2-ylmethyl intermediate using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
For industrial production, optimizing the synthetic route to maximize yield and minimize cost is crucial. Techniques like continuous flow reactors can improve reaction conditions and scalability.
Chemical Reactions and Products
(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine can undergo various chemical reactions:
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Oxidation: The amine group can be oxidized to form nitroso or nitro compounds using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H2O2, m-CPBA | Nitroso or Nitro Compounds |
| Reduction | LiAlH4, NaBH4 | Secondary or Tertiary Amines |
| Substitution | NaH, KOtBu | Various Substituted Thiophene Derivatives |
Biological Activity and Applications
This compound has potential applications in medicinal chemistry and pharmacology due to its structural features, which allow it to interact with biological targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and metabolic stability.
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Anticancer Activity: Studies have shown that compounds containing thiophene derivatives exhibit anticancer properties. (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine may inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| HeLa | 12.8 | Cell cycle arrest in G2/M phase |
| A549 | 18.6 | Inhibition of PI3K/Akt signaling pathway |
Comparison with Similar Compounds
(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine is distinct from its chloro, bromo, and iodo analogs due to the presence of the fluorine atom, which influences its chemical and biological properties.
| Compound | Halogen | Properties |
|---|---|---|
| (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine | Fluorine | Enhanced metabolic stability and binding affinity |
| (Cyclopropylmethyl)[(5-chlorothiophen-2-YL)methyl]amine | Chlorine | Different reactivity and biological interactions |
| (Cyclopropylmethyl)[(5-bromothiophen-2-YL)methyl]amine | Bromine | Higher molecular weight and different pharmacokinetics |
| (Cyclopropylmethyl)[(5-iodothiophen-2-YL)methyl]amine | Iodine | Increased size and potential for different biological targets |
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